molecular formula C23H21N3O2S2 B2727679 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-phenylacetamide CAS No. 1252818-24-8

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-phenylacetamide

Cat. No.: B2727679
CAS No.: 1252818-24-8
M. Wt: 435.56
InChI Key: CIWATLVIARCTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of the compound is C24H23N3O2S2 and it has a molecular weight of 449.59. The structure includes a thieno[3,2-d]pyrimidin-2-yl group, which is attached to a benzyl group and a sulfanyl group.


Physical and Chemical Properties Analysis

The compound has been crystallized from ethyl acetate–methanol (1:1) with a melting point of 265–266 °C . The IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .

Scientific Research Applications

Antitumor Agents and DHFR Inhibitors

A study discussed the synthesis of classical and nonclassical 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme target in cancer therapy. The compounds showed significant inhibitory activity against human DHFR and tumor cells, highlighting their potential as antitumor agents (Gangjee et al., 2007). Another study reported the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, showing potent inhibition of thymidylate synthase (TS) and potential as antitumor agents (Gangjee et al., 1996).

Antimicrobial Activity

Research into novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole revealed potent and selective activities against Helicobacter pylori, a gastric pathogen, without significant activity against a range of other microorganisms. This highlights the compound's specificity and potential as an anti-H. pylori agent (Carcanague et al., 2002).

Crystal Structures and Molecular Insights

The crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides were studied, revealing insights into the molecular conformation and potential interactions with biological targets. These studies provide foundational knowledge for further drug development efforts (Subasri et al., 2017); (Subasri et al., 2016).

Quantum Chemical Insights

A detailed study provided quantum chemical insights into the molecular structure and hydrogen-bonded interactions of a novel anti-COVID-19 molecule, which shares structural features with the compound of interest. This research offers important implications for the design and development of antiviral drugs (Mary et al., 2020).

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-2-25(18-11-7-4-8-12-18)20(27)16-30-23-24-19-13-14-29-21(19)22(28)26(23)15-17-9-5-3-6-10-17/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWATLVIARCTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.